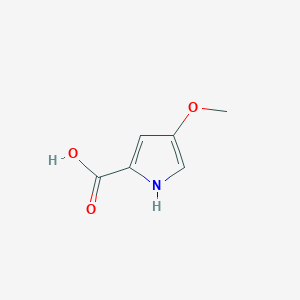

4-Methoxy-1h-pyrrole-2-carboxylic acid

Description

Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry

The pyrrole scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active molecules. rsc.org Its presence in vital natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In the realm of medicinal chemistry, the pyrrole ring is a privileged structure, found in a multitude of approved drugs exhibiting a wide spectrum of therapeutic activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties. alliedacademies.org The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties to achieve desired biological effects. nih.gov

Unique Structural Features and Positioning of Methoxy (B1213986) and Carboxylic Acid Groups

The chemical identity and reactivity of 4-Methoxy-1H-pyrrole-2-carboxylic acid are intrinsically linked to the specific placement of its methoxy and carboxylic acid substituents on the pyrrole ring. The carboxylic acid group at the C2 position is a common feature in many biologically active pyrroles and serves as a versatile handle for further chemical modifications. organic-chemistry.org The methoxy group at the C4 position, an electron-donating group, significantly influences the electron density distribution within the pyrrole ring, thereby modulating its reactivity and potential interactions with biological targets. researchgate.net

Table 1: Key Structural and Electronic Features of this compound

| Feature | Description | Implication |

| Pyrrole Core | Aromatic, electron-rich five-membered heterocycle. | Foundation for diverse biological activities and chemical modifications. |

| Carboxylic Acid at C2 | Electron-withdrawing group, hydrogen bond donor/acceptor. | Influences acidity, provides a site for derivatization, and can participate in key binding interactions. |

| Methoxy Group at C4 | Electron-donating group. | Modulates the electron density of the pyrrole ring, affecting its reactivity and potential biological interactions. |

| Substituent Interplay | Combined electronic effects of the methoxy and carboxylic acid groups. | Creates a unique dipole moment and charge distribution, influencing the molecule's overall properties. |

Overview of Research Trajectories for Methoxy-Substituted Pyrrole Carboxylic Acids

Research into methoxy-substituted pyrrole carboxylic acids is driven by the quest for novel molecules with enhanced or specific biological activities. The introduction of a methoxy group can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles compared to their unsubstituted counterparts. alliedacademies.org

Current research trajectories for this class of compounds are focused on several key areas:

Medicinal Chemistry: The primary focus is the design and synthesis of novel derivatives as potential therapeutic agents. Investigations into their anticancer, anti-inflammatory, and antimicrobial activities are prominent areas of exploration. alliedacademies.orgontosight.ai The pyrrole-2-carboxylic acid moiety is a known pharmacophore in various drug candidates, and the addition of a methoxy group offers a strategy for lead optimization.

Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of substituted pyrroles, including those bearing methoxy and carboxylic acid groups, remains an active area of research. organic-chemistry.org Novel catalytic systems and green chemistry approaches are being explored to improve yields and reduce environmental impact.

Materials Science: The unique electronic properties of substituted pyrroles make them attractive building blocks for the development of organic electronic materials, such as conducting polymers and dyes for solar cells. The influence of substituents like the methoxy group on the optical and electronic properties of these materials is a subject of ongoing investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-10-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDVLCHZHALXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300040 | |

| Record name | 4-methoxy-1h-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90724-66-6 | |

| Record name | NSC134456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-1h-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Chemical Transformations of 4 Methoxy 1h Pyrrole 2 Carboxylic Acid

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is an aromatic heterocycle characterized by high electron density, making it highly susceptible to electrophilic attack and generally resistant to nucleophilic substitution. The substituents at the C2 and C4 positions significantly influence the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and position of this substitution are heavily influenced by the existing substituents on the ring. wikipedia.org In 4-Methoxy-1H-pyrrole-2-carboxylic acid, the pyrrole nitrogen's lone pair, along with the electron-donating methoxy (B1213986) group (-OCH3) at the C4 position, strongly activates the ring towards electrophilic attack. Conversely, the carboxylic acid group (-COOH) at the C2 position is an electron-withdrawing group and deactivates the ring.

The directing effects of these groups determine the position of substitution:

Pyrrole Nitrogen: Strongly activating, directing electrophiles primarily to the α-positions (C2 and C5).

C4-Methoxy Group: A strong activating group that directs electrophiles to its ortho positions (C3 and C5) through resonance effects.

C2-Carboxylic Acid Group: A deactivating group that directs incoming electrophiles to the meta position (C4), but its effect is weaker than the activating groups.

Considering these combined influences, the C5 position is the most nucleophilic and sterically accessible site for electrophilic attack. It is activated by both the ring nitrogen (α-position) and the C4-methoxy group (ortho-position). The C3 position is also activated by the C4-methoxy group but is generally less reactive than the C5 position in pyrroles. rsc.org Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur predominantly at the C5 position. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E+) | Primary Product |

|---|---|---|

| Halogenation | Br⁺, Cl⁺ | 5-Halo-4-methoxy-1H-pyrrole-2-carboxylic acid |

| Nitration | NO₂⁺ | 4-Methoxy-5-nitro-1H-pyrrole-2-carboxylic acid |

| Sulfonation | SO₃ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-methoxy-1H-pyrrole-2-carboxylic acid |

Nucleophilic aromatic substitution (SNAr) on five-membered heterocycles like pyrrole is generally unfavorable due to the ring's high electron density, which repels incoming nucleophiles. quimicaorganica.org Such reactions typically require the presence of potent electron-withdrawing groups (e.g., nitro groups) to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. quimicaorganica.orgrsc.org

In the case of this compound, the ring is electron-rich due to the influence of the nitrogen atom and the methoxy group. The methoxy group itself is a poor leaving group. Although the carboxylic acid at C2 is electron-withdrawing, its effect is insufficient to activate the ring for SNAr under normal conditions. Therefore, direct nucleophilic displacement of the methoxy group is not a facile transformation for this compound.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile functional handle that allows for a wide range of chemical modifications, including the formation of esters, amides, and other derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and the use of excess alcohol or removal of water helps to drive the reaction to completion. masterorganicchemistry.com

Amidation: The formation of an amide bond from the carboxylic acid and an amine requires the activation of the carboxyl group, as the direct reaction is generally slow. mdpi.com This is typically accomplished using a coupling agent. Common classes of coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. google.compeptide.com Other effective reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU). peptide.com

Table 2: Common Conditions for Esterification and Amidation

| Transformation | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Methanol (B129727) (MeOH), H₂SO₄ (cat.) | Reflux | Methyl 4-methoxy-1H-pyrrole-2-carboxylate |

| Ethanol (EtOH), TsOH (cat.) | Reflux, water removal | Ethyl 4-methoxy-1H-pyrrole-2-carboxylate | |

| Amidation | Benzylamine, EDCI, HOBt | Room temperature, inert solvent (e.g., DMF) | N-Benzyl-4-methoxy-1H-pyrrole-2-carboxamide |

| Diethylamine, HATU, DIPEA | Room temperature, inert solvent (e.g., DMF) | N,N-Diethyl-4-methoxy-1H-pyrrole-2-carboxamide |

Acyl Hydrazides: These derivatives are valuable synthetic intermediates, particularly for the synthesis of various heterocyclic compounds. rjptonline.org A common route to acyl hydrazides involves a two-step process: first, the carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester), which is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netrjptonline.org Alternatively, direct conversion from the carboxylic acid can be achieved using activating agents followed by reaction with hydrazine. researchgate.netorganic-chemistry.org

Hydroxamic Acids: Hydroxamic acids are a class of compounds with significant biological activity, known for their ability to chelate metal ions. researchgate.net They can be synthesized from this compound by reaction with hydroxylamine (B1172632) (NH₂OH) or its protected forms. researchgate.netnih.gov This transformation typically requires the prior activation of the carboxylic acid, for example, by converting it into a mixed anhydride (B1165640) with ethyl chloroformate or by using standard peptide coupling reagents. nih.goveurjchem.com

Table 3: Synthesis of Acyl Hydrazide and Hydroxamic Acid Derivatives

| Derivative | Method | Reagents |

|---|

| Acyl Hydrazide | Via Ester | 1. MeOH, H₂SO₄ 2. Hydrazine hydrate (N₂H₄·H₂O) | | Hydroxamic Acid | Activation & Coupling | 1. Ethyl chloroformate, N-Methylmorpholine 2. Hydroxylamine hydrochloride (NH₂OH·HCl) | | | Activation & Coupling | 1. EDCI, HOBt 2. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, followed by acid deprotection |

The carboxylic acid functionality allows this compound to be incorporated into larger molecules, such as peptides, via amide bond formation. bachem.com In this context, the molecule can be treated as a custom or unnatural amino acid building block. The coupling process involves activating the carboxylic acid with a peptide coupling reagent and then reacting it with the free amino group of an amino acid or a peptide chain. uni-kiel.de

The choice of coupling reagent is critical for achieving high yields and minimizing racemization, especially when chiral centers are involved. uni-kiel.de Modern coupling reagents such as HATU, HBTU, and PyBOP are highly efficient for this purpose. peptide.combachem.com Often, an additive like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) is included to act as a racemization suppressant. uni-kiel.de A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also required to neutralize the reaction. bachem.com

Table 4: Reagents for Peptide Coupling Reactions

| Coupling Reagent | Additive (Optional) | Base |

|---|---|---|

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None (contains HOAt moiety) | DIPEA, NMM |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIPEA, NMM |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | HOBt | DIPEA, NMM |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | None or DIPEA |

This capability allows for the synthesis of novel peptidomimetics and other complex molecules where the 4-methoxypyrrole scaffold can impart specific structural or electronic properties.

Reactions at Other Positions of the Pyrrole Nucleus

The pyrrole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity and regioselectivity of this compound are governed by the interplay of the activating methoxy group (-OCH3) at the C4 position and the deactivating carboxylic acid group (-COOH) at the C2 position. The -OCH3 group is a strong activating group that directs electrophiles to the ortho (C3 and C5) positions. Conversely, the -COOH group is a deactivating group. Consequently, electrophilic substitution is anticipated to occur predominantly at the C5 position, which is activated by the methoxy group and is the position least deactivated by the carboxylic acid function. Reactions can also occur at the nitrogen atom of the pyrrole ring.

Electrophilic Aromatic Substitution

While specific studies on this compound are limited, the expected reactivity can be inferred from related pyrrole derivatives. Halogenation, nitration, and acylation are common electrophilic substitution reactions for pyrroles.

Halogenation: Reactions with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a suitable solvent are expected to introduce a halogen atom primarily at the C5 position. For instance, the chlorination of similar pyrrole esters has been achieved using NCS. nih.gov

Acylation: Friedel-Crafts acylation or Vilsmeier-Haack formylation would likely introduce an acyl or formyl group at the C5 position. The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl3) and dimethylformamide (DMF), is a mild method often used for sensitive substrates like pyrroles.

The table below summarizes the predicted outcomes of electrophilic substitution reactions on the pyrrole nucleus.

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl4 or THF | 5-Bromo-4-methoxy-1H-pyrrole-2-carboxylic acid |

| Chlorination | N-Chlorosuccinimide (NCS), Dichloromethane (B109758) | 5-Chloro-4-methoxy-1H-pyrrole-2-carboxylic acid |

| Formylation (Vilsmeier-Haack) | POCl3, Dimethylformamide (DMF) | 5-Formyl-4-methoxy-1H-pyrrole-2-carboxylic acid |

Reactions at the Nitrogen Atom

The nitrogen atom of the pyrrole ring is nucleophilic and can undergo reactions such as N-alkylation and N-acylation, typically after deprotonation with a base.

N-Alkylation: The N-H proton can be removed by a base (e.g., sodium hydride, potassium carbonate) to form a pyrrolide anion, which then acts as a nucleophile. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the N-alkylated product. The choice of base and solvent can be critical in achieving regioselectivity, especially in multifunctional molecules. nih.govbeilstein-journals.org

N-Acylation: Similar to alkylation, N-acylation can be achieved by treating the pyrrolide anion with an acylating agent like an acid chloride or anhydride.

The table below outlines potential reactions at the pyrrole nitrogen.

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| N-Methylation | 1. NaH, THF 2. CH3I | 4-Methoxy-1-methyl-1H-pyrrole-2-carboxylic acid |

| N-Acetylation | 1. NaH, THF 2. Acetyl chloride | 1-Acetyl-4-methoxy-1H-pyrrole-2-carboxylic acid |

Stability and Reaction Condition Considerations for this compound

The stability of this compound is a crucial factor in its synthesis, handling, storage, and application in multi-step chemical processes. Key considerations include its susceptibility to decarboxylation, degradation under acidic or basic conditions, and oxidative instability.

Thermal Stability and Decarboxylation

Pyrrole-2-carboxylic acids are known to be thermally labile and can undergo decarboxylation (loss of CO2) upon heating. This reaction is often facilitated by the electron-rich nature of the pyrrole ring, which can stabilize the intermediate formed during the loss of carbon dioxide. A theoretical study on the parent compound, pyrrole-2-carboxylic acid, suggests that the process can be catalyzed by protons and water. researchgate.net With the assistance of a hydronium ion (H3O+), the energy barrier for the cleavage of the C-C bond between the pyrrole ring and the carboxyl group is significantly lowered. researchgate.net The presence of the electron-donating methoxy group at the C4 position in this compound is expected to further facilitate this process by stabilizing the protonated intermediate. Therefore, prolonged heating, especially in the presence of acidic catalysts, should be avoided if the carboxylic acid moiety is to be retained.

pH and Chemical Stability

Acidic Conditions: Pyrrole rings are generally unstable in strong acidic media, where they are prone to protonation and subsequent polymerization. While the carboxylic acid group requires an acidic environment to be fully protonated, harsh acidic conditions could lead to the degradation of the pyrrole nucleus.

Basic Conditions: In the presence of a base, the carboxylic acid is deprotonated to form a stable carboxylate salt. Stronger bases can also deprotonate the N-H group. The resulting anionic form is generally more stable towards polymerization than the protonated form in acid, but it may be more susceptible to oxidation.

Oxidative/Reductive Stability: The electron-rich pyrrole ring is sensitive to oxidizing agents, which can lead to the formation of polymeric materials or ring-opened products. Reactions should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, particularly if transition metal catalysts or reagents are used. The compound is generally stable to a variety of reducing conditions, although harsh conditions could potentially affect the aromatic system.

Storage Conditions

For long-term storage, it is advisable to keep this compound in a cool, dark place, sealed in a dry environment. This minimizes the potential for thermal decarboxylation and degradation from light or moisture.

The following table summarizes the stability profile of the compound.

| Condition | Effect on Stability | Considerations |

|---|---|---|

| High Temperature | Low stability; risk of decarboxylation. researchgate.net | Avoid prolonged heating. Use minimal temperatures for reactions. |

| Strongly Acidic (low pH) | Low stability; risk of pyrrole ring polymerization. | Use mild acidic conditions when necessary. |

| Strongly Basic (high pH) | Moderate stability; forms carboxylate and pyrrolide salts. | Increased susceptibility to oxidation. |

| Oxidizing Agents | Low stability; susceptible to oxidation and polymerization. | Handle under an inert atmosphere; avoid strong oxidants. |

| Storage | Stable under recommended conditions. | Store in a cool, dry, dark place under an inert atmosphere. |

Iv. Derivatization Strategies for Enhanced Utility of 4 Methoxy 1h Pyrrole 2 Carboxylic Acid

Modification of the Carboxylic Acid Group for Specific Applications

The carboxylic acid group at the C2 position of the pyrrole (B145914) is a versatile handle for a variety of chemical transformations. These modifications are crucial for applications such as bioconjugation, where the pyrrole moiety needs to be tethered to other molecules, or for the synthesis of amide libraries in medicinal chemistry.

The conversion of the carboxylic acid group to an amine functionality introduces a basic center and a nucleophilic site, significantly altering the molecule's properties and reactivity. This transformation can be achieved through several classical rearrangement reactions, including the Curtius, Schmidt, and Lossen rearrangements.

The Curtius rearrangement provides a versatile method for converting carboxylic acids into primary amines. nih.govnih.gov The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride or mixed anhydride (B1165640) with an azide salt, or by reacting the carboxylic acid directly with an azide-transfer reagent like diphenylphosphoryl azide (DPPA). The resulting acyl azide, upon heating, undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate intermediate. nih.govrsc.org This highly reactive isocyanate can then be trapped with various nucleophiles. Hydrolysis of the isocyanate, typically by treatment with aqueous acid or base, yields the corresponding primary amine via an unstable carbamic acid intermediate which decarboxylates. rsc.org A significant advantage of the Curtius rearrangement is that it generally proceeds with retention of the stereochemistry of the migrating group. nih.gov

| Reaction | Description | Key Intermediates | Final Product |

| Curtius Rearrangement | Thermal decomposition of an acyl azide to an isocyanate, followed by hydrolysis. | Acyl azide, Isocyanate, Carbamic acid | Primary amine |

The Schmidt reaction offers a one-pot alternative for the conversion of carboxylic acids to amines using hydrazoic acid (HN₃) under acidic conditions. While mechanistically related to the Curtius rearrangement, the Schmidt reaction avoids the isolation of the potentially hazardous acyl azide. However, the use of hydrazoic acid, which is highly toxic and explosive, necessitates careful handling.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. The hydroxamic acid can be prepared from the corresponding carboxylic acid. Activation of the hydroxamic acid, followed by heating, leads to the formation of the isocyanate, which can then be hydrolyzed to the primary amine.

For applications in bioconjugation, the carboxylic acid group of 4-methoxy-1H-pyrrole-2-carboxylic acid can be converted into an activated ester. These esters are more susceptible to nucleophilic attack by amino groups of biomolecules, such as proteins and peptides, forming stable amide bonds under mild conditions. nih.gov

N-Hydroxysuccinimide (NHS) esters are among the most widely used activated esters for bioconjugation. nih.govcd-bioparticles.com They are typically synthesized by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). cd-bioparticles.comacs.org The reaction is often carried out in an organic solvent like dichloromethane (B109758) or dimethylformamide. The resulting NHS esters are generally stable enough to be isolated and purified, yet reactive enough to couple efficiently with primary amines in aqueous or mixed aqueous-organic media at a slightly basic pH. nih.gov

| Coupling Reagent | Additive | Typical Solvents | Key Features |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, HOSu | Dichloromethane, THF | Forms insoluble dicyclohexylurea byproduct. |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOSu | Dichloromethane, DMF, Water | Water-soluble carbodiimide and byproduct. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF, NMP | High coupling efficiency, low racemization. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF, NMP | Avoids formation of carcinogenic HMPA. |

Introduction of Additional Functional Groups onto the Pyrrole Core

The electron-rich nature of the pyrrole ring, further enhanced by the electron-donating methoxy (B1213986) group at the C4 position, makes it susceptible to electrophilic substitution reactions. This allows for the introduction of a variety of functional groups onto the pyrrole core, which can be used to modulate the electronic properties and biological activity of the molecule.

Halogenation of pyrroles can be achieved using various electrophilic halogenating agents. The regioselectivity of the reaction is highly dependent on the substituents already present on the pyrrole ring. For pyrrole itself, electrophilic substitution preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. rsc.org In the case of this compound, the C5 position is the most likely site for electrophilic attack, being the other α-position and activated by the methoxy group. The carboxylic acid group at C2 is deactivating, which would further favor substitution at C5.

Common halogenating reagents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. mbbcollege.in These reagents are often preferred over elemental halogens as they provide milder reaction conditions and can offer better regioselectivity. Iodination can be accomplished with N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.

| Halogenating Agent | Halogen Introduced | Typical Reaction Conditions |

| N-Chlorosuccinimide (NCS) | Chlorine | THF or DMF, room temperature |

| N-Bromosuccinimide (NBS) | Bromine | CCl₄ or THF, often with a radical initiator (AIBN) for allylic/benzylic bromination, or in polar solvents for electrophilic aromatic substitution |

| N-Iodosuccinimide (NIS) | Iodine | Acetonitrile (B52724) or DMF, room temperature |

Sulfonylation of pyrroles introduces a sulfonyl group, which can serve as a synthetic handle or as a pharmacophore in drug design. The reaction is typically carried out using a sulfonyl chloride (RSO₂Cl) in the presence of a Lewis acid catalyst. Given the electron-rich nature of the 4-methoxypyrrole core, direct sulfonylation is expected to be feasible. The regioselectivity would again be predicted to favor the C5 position. Alternatively, sulfonation can be achieved using milder reagents like the pyridine-sulfur trioxide complex. mbbcollege.in

Alkylation of the pyrrole ring can be achieved through Friedel-Crafts type reactions. researchgate.net This typically involves reacting the pyrrole with an alkyl halide in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylation on pyrroles can be complicated by polyalkylation and polymerization due to the high reactivity of the pyrrole ring. researchgate.net The use of milder catalysts and controlled reaction conditions is often necessary. The electron-donating methoxy group in this compound would further activate the ring towards alkylation, likely at the C5 position.

Arylation of pyrroles can be accomplished through various transition-metal-catalyzed cross-coupling reactions. diva-portal.orgfrontiersin.org Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are widely used for the formation of C-C bonds between aromatic rings. For direct C-H arylation, a pre-functionalized pyrrole (e.g., a halogenated derivative) is typically coupled with an arylboronic acid (Suzuki), an arylstannane (Stille), or an alkene (Heck). More recently, methods for the direct C-H arylation of heterocycles have been developed, which avoid the need for pre-halogenation. These reactions often employ a palladium catalyst and an oxidant. Given the electron-rich nature of the 4-methoxypyrrole system, direct C-H arylation at the C5 position would be a plausible synthetic route.

| Reaction | Catalyst/Reagents | Coupling Partner |

| Suzuki Coupling | Pd catalyst, Base | Arylboronic acid or ester |

| Stille Coupling | Pd catalyst | Arylstannane |

| Heck Coupling | Pd catalyst, Base | Alkene |

| Direct C-H Arylation | Pd catalyst, Oxidant | Arene |

Regioselective Derivatization Methodologies

Controlling the regioselectivity of derivatization is crucial for the synthesis of specific isomers of functionalized this compound. The existing substituents, the methoxy group at C4 and the carboxylic acid at C2, exert significant directing effects on subsequent electrophilic substitutions.

The methoxy group is a strong activating, ortho-, para-director by resonance. In the pyrrole ring, this translates to activation of the adjacent C3 and C5 positions. The carboxylic acid group is a deactivating, meta-director. Therefore, for an electrophilic attack on the pyrrole ring, the powerful activating effect of the methoxy group is expected to dominate. The C5 position is doubly activated by being an α-position to the nitrogen and ortho to the methoxy group, making it the most probable site for electrophilic substitution. The C3 position is ortho to the methoxy group but meta to the deactivating carboxylic acid group, making it less reactive than C5 but more reactive than an unsubstituted β-position.

Directed ortho-metalation (DoM) strategies can also be employed to achieve regioselectivity that is complementary to that of electrophilic substitution. In this approach, a directing group on the pyrrole ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent position. While the carboxylic acid itself is incompatible with strong bases, its ester or amide derivatives could potentially serve as directing groups. For instance, an N-substituted amide at the C2 position could direct lithiation to the C3 position. Subsequent quenching of the resulting organometallic intermediate with an electrophile would allow for the regioselective introduction of a functional group at C3.

Protecting Group Chemistry for Selective Transformations

The chemical structure of this compound presents multiple reactive sites: the pyrrole nitrogen (N-H), the carboxylic acid (-COOH), and the electron-rich aromatic ring, particularly the C5 position. This multifunctionality necessitates the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions during derivatization. A well-designed protecting group strategy allows for the sequential modification of different parts of the molecule, thereby unlocking its full potential as a versatile synthetic building block.

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and polymerization, especially under acidic conditions. nih.gov Protection of the pyrrole nitrogen with an electron-withdrawing group is a common strategy to mitigate this reactivity, enhance stability, and direct electrophilic substitution. researchgate.net Similarly, the carboxylic acid group must often be masked, typically as an ester, to prevent its acidic proton from interfering with base-mediated reactions or to avoid its participation in undesired nucleophilic attacks.

Protection of the Pyrrole Nitrogen (N-H)

The choice of the nitrogen protecting group is critical as it directly influences the chemical behavior of the pyrrole ring. Electron-withdrawing groups, such as sulfonyl and alkoxycarbonyls, are frequently employed to decrease the nucleophilicity of the ring and control its reactivity. nih.govresearchgate.net

Common protecting groups for the pyrrole nitrogen include:

Sulfonyl Groups: Groups like p-toluenesulfonyl (Tosyl, Ts) and benzenesulfonyl are widely used. They are stable to a broad range of reaction conditions but typically require strong bases for removal. Their significant electron-withdrawing effect deactivates the pyrrole ring towards electrophilic substitution. researchgate.net

Alkoxycarbonyl Groups: Carbamate-type protecting groups are extensively used in organic synthesis. The tert-butoxycarbonyl (Boc) group is a prominent example, often employed to protect pyrroles before subsequent functionalization, such as Suzuki-Miyaura coupling reactions. nih.gov The Boc group is stable to basic and nucleophilic conditions but is easily removed with mild acids like trifluoroacetic acid (TFA). Other useful alkoxycarbonyl groups include 9-fluorenylmethoxycarbonyl (Fmoc) and 2,2,2-trichloroethoxycarbonyl (Troc), which offer different deprotection conditions. nih.govacs.org

Silylalkoxymethyl Groups: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group for nitrogen heterocycles. It is stable under various conditions, including those for Suzuki-Miyaura coupling, and can be selectively cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com

| Protecting Group | Abbreviation | Typical Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| p-Toluenesulfonyl | Ts | TsCl, NaH | NaOH, reflux; Mg/MeOH |

| tert-Butoxycarbonyl | Boc | Boc2O, DMAP | TFA; HCl |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH | TBAF; HCl |

| 2,2,2-Trichloroethoxycarbonyl | Troc | TrocCl, Base | Zn, Acetic Acid |

Protection of the Carboxylic Acid (-COOH)

The carboxylic acid functionality is most commonly protected by conversion to an ester. The choice of ester is crucial for developing an orthogonal protection strategy, where one group can be removed selectively in the presence of others.

Common ester protecting groups include:

Methyl Ester: Formed using methanol (B129727) under acidic conditions or with reagents like diazomethane. It is stable to acidic and mild basic conditions but is typically cleaved by saponification using a strong base (e.g., NaOH or LiOH).

Benzyl (B1604629) (Bn) Ester: Introduced via reaction with benzyl bromide or benzyl alcohol. This group is advantageous as it is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C), a mild and neutral method.

tert-Butyl (tBu) Ester: Prepared using isobutylene (B52900) and an acid catalyst. Like the Boc group, it is stable to base but is readily cleaved under mild acidic conditions (e.g., TFA), often simultaneously with an N-Boc group.

| Protecting Group | Abbreviation | Typical Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| Methyl Ester | -Me | MeOH, H+; or CH2N2 | NaOH or LiOH, H2O/MeOH |

| Benzyl Ester | -Bn | BnBr, Base; or BnOH, H+ | H2, Pd/C |

| tert-Butyl Ester | -tBu | Isobutylene, H+; or Boc2O | TFA; HCl |

Orthogonal Strategies for Selective Functionalization

The true power of protecting group chemistry is realized through orthogonal strategies, which enable the selective deprotection and reaction of one functional group while others remain masked. jst.go.jp For this compound, this allows for precise modifications at the nitrogen, the carboxyl group, or the C5 position of the ring.

A hypothetical but chemically sound strategy to achieve selective functionalization would be as follows:

Dual Protection: The starting material, this compound, is first protected at the carboxylic acid position as a benzyl ester using benzyl bromide. Subsequently, the pyrrole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting intermediate has an acid-labile N-Boc group and a hydrogenolysis-labile C-terminal benzyl ester.

Regioselective Ring Functionalization: With both the N-H and -COOH groups masked, the pyrrole ring can be selectively functionalized. The C4-methoxy group is electron-donating, thus activating the C5 position for electrophilic aromatic substitution. Reactions such as bromination (using N-bromosuccinimide) or Friedel-Crafts acylation can be performed to install a new substituent exclusively at the C5 position.

Selective Deprotection and Derivatization:

N-Deprotection: Treatment of the C5-functionalized intermediate with trifluoroacetic acid (TFA) would selectively cleave the N-Boc group, leaving the benzyl ester intact. The newly freed N-H group can then undergo reactions such as N-alkylation or N-arylation.

C-Deprotection: Alternatively, subjecting the same intermediate to catalytic hydrogenolysis (H₂/Pd-C) would selectively remove the benzyl ester, yielding a free carboxylic acid while the N-Boc group remains. This free acid is now available for transformations such as amide bond formation via coupling with an amine.

This orthogonal approach highlights how protecting group chemistry provides a systematic and powerful toolkit for the controlled and selective synthesis of complex derivatives from the this compound scaffold.

V. Advanced Spectroscopic Characterization and Purity Assessment of 4 Methoxy 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Methoxy-1H-pyrrole-2-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for each type of proton: the two protons on the pyrrole (B145914) ring, the N-H proton, the carboxylic acid proton, and the methoxy (B1213986) group protons.

The analysis of the parent compound, Pyrrole-2-carboxylic acid, in a solvent like DMSO-d₆, shows characteristic signals for the pyrrole ring protons at approximately 6.97 ppm (H-3), 6.75 ppm (H-5), and 6.15 ppm (H-4). chemicalbook.com The N-H and carboxylic acid protons typically appear as broad singlets at lower fields, around 11.72 ppm and 12.2 ppm, respectively. chemicalbook.com

For this compound, the introduction of the electron-donating methoxy group at the C-4 position significantly influences the chemical shifts of the remaining ring protons (H-3 and H-5). The methoxy group is expected to increase the electron density at C-3 and C-5, causing their corresponding proton signals to shift upfield (to a lower ppm value) compared to the parent compound. The methoxy group itself would present as a sharp singlet, typically in the range of 3.7-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| COOH | > 12.0 | Broad Singlet | Position is solvent-dependent and can exchange with D₂O. |

| NH | > 11.0 | Broad Singlet | Position is solvent-dependent and can exchange with D₂O. |

| H-5 | 6.5 - 6.8 | Doublet | Expected to be coupled to H-3. |

| H-3 | 6.7 - 7.0 | Doublet | Expected to be coupled to H-5. |

Note: Predicted values are based on analysis of Pyrrole-2-carboxylic acid and principles of substituent effects. The solvent used is assumed to be DMSO-d₆.

Carbon-13 NMR provides information on the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The spectrum would confirm the presence of six different carbon environments: four within the pyrrole ring, one from the carboxylic acid group, and one from the methoxy group.

In derivatives like 1-(4-methoxyphenyl)-1H-pyrrole, the pyrrole carbons appear at approximately 121 ppm and 108 ppm, while the methoxy carbon is observed around 55 ppm. For substituted methoxybenzoic acids, the carboxyl carbon signal is typically found downfield, around 168 ppm. rsc.org

By analogy, the C-4 carbon of this compound, being directly attached to the electronegative oxygen atom of the methoxy group, would show a significant downfield shift. Conversely, the C-3 and C-5 carbons would be shielded. The C-2 carbon, attached to the carboxylic acid group, would also be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O | 160 - 170 | Carboxylic acid carbon, deshielded. |

| C-4 | 150 - 160 | Attached to the methoxy group, significantly deshielded. |

| C-2 | 125 - 135 | Attached to the carboxylic acid group. |

| C-5 | 110 - 120 | Pyrrole ring carbon. |

| C-3 | 95 - 105 | Pyrrole ring carbon, shielded by the methoxy group. |

Note: Predicted values are based on data from related pyrrole and methoxy-substituted aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group in a hydrogen-bonded carboxylic acid dimer. researchgate.net

N-H Stretch: A moderate to sharp band should appear around 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring. mdpi.com

C-H Stretches: Aromatic C-H stretches for the pyrrole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the methoxy group are anticipated in the 2850-2960 cm⁻¹ region. researchgate.net

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid. researchgate.net

C-O-C Stretch: The asymmetric and symmetric stretching of the C-O-C bond in the methoxy group should produce strong bands in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

Pyrrole Ring Vibrations: C=C and C-N stretching vibrations within the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region.

Data from the parent Pyrrole-2-carboxylic acid confirms the presence of the characteristic broad O-H and sharp C=O bands. chemicalbook.comnist.gov The addition of the methoxy group would primarily introduce the strong C-O-C stretching bands.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Pyrrole) | 3300 - 3400 | Moderate |

| C-H stretch (Aromatic) | 3050 - 3150 | Moderate |

| C-H stretch (Aliphatic -OCH₃) | 2850 - 2960 | Moderate |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₇NO₃), the calculated monoisotopic molecular weight is approximately 141.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 141.

The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a fragment at m/z = 124.

Loss of a methoxy radical (•OCH₃): [M - 31]⁺, resulting in a fragment at m/z = 110.

Loss of a carboxyl group (•COOH): [M - 45]⁺, giving a fragment at m/z = 96.

Decarboxylation (loss of CO₂): [M - 44]⁺˙, producing a fragment at m/z = 97.

The mass spectrum of the parent Pyrrole-2-carboxylic acid (MW = 111.10 g/mol ) shows a strong molecular ion peak at m/z = 111 and a significant fragment from the loss of the carboxyl group (m/z = 66). nist.gov A similar pattern of decarboxylation and loss of the carboxyl group would be expected for the 4-methoxy derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The pyrrole ring is a chromophore that undergoes π → π* electronic transitions. For the parent Pyrrole-2-carboxylic acid, a primary absorption maximum (λₘₐₓ) is observed around 260-270 nm. nist.gov

The methoxy group (-OCH₃) acts as an auxochrome, a group that modifies the absorption of a chromophore. As an electron-donating group, the methoxy group is expected to cause a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent compound. Therefore, the λₘₐₓ for this compound would be predicted to occur at a slightly longer wavelength than that of Pyrrole-2-carboxylic acid.

X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism Analysis

Carboxylic acids frequently form hydrogen-bonded cyclic dimers in the solid state, where the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a second molecule, and vice versa. mdpi.com This is observed in the crystal structure of the related 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comsemanticscholar.org Furthermore, the N-H group of the pyrrole ring is a hydrogen bond donor and can form intermolecular hydrogen bonds with acceptor atoms, such as the oxygen of the carboxylic acid or the methoxy group, creating extended networks or chains. mdpi.com

An XRD analysis would provide precise bond lengths, bond angles, and details of the intermolecular interactions (like hydrogen bonding) that dictate the crystal packing. It would also be crucial for identifying and characterizing any potential polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the final compounds, and separating complex mixtures, including enantiomers. The selection of a specific chromatographic technique depends on the polarity of the compounds, the scale of the separation, and the analytical goal.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of organic reactions and to perform a preliminary assessment of compound purity. In the context of synthesizing this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product. rsc.orgwisc.edu

The stationary phase for TLC analysis of pyrrole derivatives is typically silica (B1680970) gel (SiO₂) coated on a solid support like aluminum or glass, often impregnated with a fluorescent indicator (F254) to allow for visualization of spots under ultraviolet (UV) light. rsc.orgwisc.edu The separation principle is based on the differential partitioning of the compounds between the polar stationary phase and the mobile phase (eluent). More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wisc.edu Conversely, less polar compounds have higher Rf values. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

For carboxylic acids like this compound, which are relatively polar, the choice of mobile phase is critical. Often, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is used. nih.gov To prevent the common issue of "streaking" or "tailing" of acidic spots on the silica plate, a small amount of a modifying acid, such as acetic acid or formic acid, is frequently added to the eluent. reddit.com This addition protonates the carboxyl group, reducing its interaction with the acidic silica gel and leading to more compact, well-defined spots.

An example of a TLC system for monitoring a reaction involving pyrrole derivatives could involve a mobile phase of hexanes and ethyl acetate. nih.gov A study on related pyrrole compounds demonstrated clear separation of isomers using a 1:1 mixture of hexanes and ethyl acetate, where different isomers showed distinct Rf values (e.g., 0.21 and 0.42), facilitating their identification and separation by column chromatography. nih.gov For more polar pyrrole derivatives, a mobile phase consisting of butanol, acetic acid, and water might be employed. ptfarm.pl

Table 1: Representative TLC Conditions for Analysis of Pyrrole Carboxylic Acids

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Analyte Behavior | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | Hexanes:Ethyl Acetate (1:1) | UV Light (254 nm) | Good separation of less polar pyrrole isomers. | nih.gov |

| Silica Gel 60 F254 | Dichloromethane (B109758):Methanol (B129727) (20:1) | UV Light (254 nm) | Suitable for moderately polar pyrroline (B1223166) derivatives. | rsc.org |

| Silica Gel 60 F254 | Butanol:Acetic Acid:Water | UV Light, Staining Reagents | Effective for polar, acidic pyrrole derivatives. | ptfarm.pl |

Note: Rf values are specific to the exact conditions (plate manufacturer, temperature, chamber saturation) and should be used for comparison within a single experiment.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, making it ideal for the quantitative assessment of the purity of this compound and for the separation of its enantiomers. pensoft.netpensoft.net

Purity Assessment:

For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the most common mode used. In this technique, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.plpensoft.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained longer on the column, resulting in longer retention times.

A validated RP-HPLC method for a structurally related pyrrole derivative involved a LiChrosorb® 100 RP-18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 2. ptfarm.pl Detection was performed using a UV detector at 239 nm. ptfarm.pl Another study on a different N-pyrrolylcarboxylic acid utilized a C18 column with an isocratic mobile phase of acetonitrile and phosphate buffer at pH 3, a flow rate of 1.0 mL/min, and UV detection at 225 nm. pensoft.netpensoft.net These methods demonstrate the utility of RP-HPLC in separating the main compound from potential impurities generated during synthesis or degradation.

Table 2: Typical RP-HPLC Parameters for Purity Analysis of Pyrrole Carboxylic Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane), 5 µm | LiChrosorb® 100 RP-18, 5 µm |

| Column Dimensions | 150 x 4.6 mm | 250 x 4.0 mm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) | Acetonitrile : Phosphate Buffer (pH 2) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 225 nm | UV at 239 nm |

| Temperature | 30 °C | Not Specified |

| Reference | pensoft.netpensoft.net | ptfarm.pl |

Enantiomeric Separation:

Since this compound can have derivatives with chiral centers, separating the resulting enantiomers is often necessary. Chiral HPLC is the preferred method for this purpose. This can be achieved through two primary strategies:

Indirect Separation: The racemic mixture is derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (either normal-phase or reversed-phase). nih.gov

Direct Separation: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). CSPs are designed to have specific stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net The mobile phase in chiral HPLC often consists of polar organic solvents like methanol, ethanol, or acetonitrile, sometimes with acidic or basic additives to improve resolution. researchgate.net For acidic compounds, weak anion-exchange type CSPs have also shown remarkable performance. chiraltech.com

The choice of CSP and mobile phase is critical and often requires methodical screening to achieve optimal separation of the enantiomers of a given this compound derivative.

Table 3: General Approaches for Chiral HPLC Separation of Acidic Compounds

| Separation Strategy | Stationary Phase (CSP) | Typical Mobile Phase | Interaction Mechanism | Reference |

|---|---|---|---|---|

| Direct Separation | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Polar Organic (Methanol, Ethanol, Acetonitrile) with acidic additives (e.g., Formic Acid) | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves. | researchgate.netlcms.cz |

| Direct Separation | Weak Anion-Exchange (e.g., Quinine-based) | Methanol with acidic/salt additives | Ion-exchange between protonated selector and deprotonated analyte, plus other intermolecular interactions. | chiraltech.com |

| Indirect Separation | Standard Achiral (e.g., Silica, C18) | Varies (Normal or Reversed-Phase) | Separation of diastereomeric derivatives formed by reaction with a chiral agent. | nih.gov |

Vi. Computational Chemistry and Theoretical Studies on 4 Methoxy 1h Pyrrole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is widely used to investigate the structural and electronic properties of heterocyclic compounds, including pyrrole (B145914) derivatives. researchgate.netresearchgate.netnih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 4-Methoxy-1H-pyrrole-2-carboxylic acid, this process would involve calculating the electronic energy for various conformations to find the global minimum on the potential energy surface. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

Studies on similar molecules, like pyrrole-2-carboxylic acid and its derivatives, indicate that the pyrrole ring is essentially planar. researchgate.netnih.gov The orientation of the carboxylic acid and methoxy (B1213986) substituents relative to the ring are critical conformational variables. The electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov For this compound, the methoxy group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) are expected to significantly influence the electron distribution across the pyrrole ring and impact the HOMO-LUMO energies.

Table 1: Predicted Structural and Electronic Parameters for this compound based on DFT Calculations on Analogous Compounds.

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Molecular Geometry | ||

| Pyrrole Ring | Planar conformation | DFT studies on pyrrole-2-carboxylic acid and other derivatives. researchgate.netnih.gov |

| C=O Bond Length | ~1.21 Å | Typical for carboxylic acids in DFT calculations. nih.gov |

| C-O (acid) Bond Length | ~1.35 Å | Typical for carboxylic acids in DFT calculations. nih.gov |

| C-O (methoxy) Bond Length | ~1.36 Å | DFT calculations on methoxy-substituted aromatics. mdpi.com |

| Electronic Properties | ||

| HOMO Energy | Relatively high | Influence of electron-donating pyrrole ring and methoxy group. |

| LUMO Energy | Relatively low | Influence of electron-withdrawing carboxylic acid group. |

| HOMO-LUMO Energy Gap | Moderate | A relatively large energy gap suggests high electronic stability. nih.gov |

DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands. researchgate.net

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the 2500–3300 cm⁻¹ region in experimental spectra of dimers. mdpi.com

N-H stretching of the pyrrole ring, expected around 3300-3500 cm⁻¹. mdpi.com

C=O stretching of the carbonyl group, a strong band typically found between 1680–1750 cm⁻¹. nih.gov

C-O stretching and O-H bending modes of the carboxylic acid.

C-O-C stretching of the methoxy group.

Pyrrole ring stretching and bending vibrations.

Theoretical calculations often yield frequencies that are systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency Range (Scaled) | Expected Intensity |

| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Pyrrole) | 3300 - 3500 | Medium |

| C=O stretch (Carbonyl) | 1680 - 1750 | Strong |

| C-N stretch (Ring) | 1300 - 1400 | Medium-Strong |

| C-O-C stretch (Methoxy) | 1000 - 1300 | Medium-Strong |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, these would be concentrated around the carbonyl oxygen of the carboxylic acid and, to a lesser extent, the methoxy oxygen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack. The most positive potential is typically found on the acidic hydrogen of the carboxyl group and the hydrogen on the pyrrole nitrogen.

Green regions denote neutral or near-zero potential, characteristic of nonpolar parts of the molecule, such as the C-H bonds of the pyrrole ring.

The MEP surface provides a visual representation of the molecule's polarity and its potential sites for intermolecular interactions.

The functional groups present in this compound—a carboxylic acid, a secondary amine (the pyrrole NH), and a methoxy group—are all capable of participating in hydrogen bonding. acs.org Computational studies on related molecules, particularly pyrrole-carboxylic acids, have shown a strong tendency to form hydrogen-bonded dimers in the solid state. researchgate.netmdpi.com

The most common and stable interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netmdpi.com Additionally, the pyrrole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, methoxy oxygen, and even the π-system of the pyrrole ring can act as acceptors. scispace.com DFT calculations can be used to model these interactions, determine their binding energies, and analyze the resulting supramolecular structures. These studies are crucial for understanding crystal packing and the physical properties of the compound. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves exploring the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. The primary degrees of freedom would be the rotation of the carboxylic acid and methoxy groups relative to the pyrrole ring. Computational methods can map the potential energy surface as a function of these rotations to identify low-energy conformers and the energy barriers between them. nih.govrsc.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules (like a solvent). researchgate.net For this compound, MD simulations could be used to:

Explore the conformational landscape in different environments (e.g., in a vacuum vs. in an aqueous solution).

Study the stability of intermolecular hydrogen bonds over time.

Simulate how the molecule interacts with biological macromolecules, such as proteins, which is crucial for drug design. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If this compound were identified as a lead compound with a particular biological activity, QSAR could be employed to guide the design of new, more potent derivatives.

The process involves several steps:

Data Set Generation: A series of derivatives of this compound would be synthesized and their biological activity measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can describe various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

A validated QSAR model can then be used to predict the activity of virtual, unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. This rational design approach can significantly accelerate the drug discovery process. rsc.org

Prediction of Reactivity Profiles and Reaction Mechanisms

Computational chemistry provides a powerful lens through which to predict the reactivity of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model the electronic structure of the molecule and, from this, infer its likely behavior in chemical reactions. These theoretical studies can predict the most probable sites for electrophilic and nucleophilic attack, as well as elucidate the mechanisms of potential reactions.

The reactivity of this compound is fundamentally governed by the interplay of the electron-rich pyrrole ring, the electron-donating methoxy group, and the electron-withdrawing carboxylic acid group. Computational models help to quantify these electronic effects and provide a detailed picture of the molecule's reactivity landscape.

Frontier Molecular Orbital (FMO) Analysis:

A key aspect of predicting reactivity involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character).

For this compound, the electron-donating methoxy group and the pyrrole ring are expected to significantly influence the energy and distribution of the HOMO. Conversely, the electron-withdrawing carboxylic acid group will have a more pronounced effect on the LUMO.

| Orbital | Predicted Energy (eV) | Primary Location of Electron Density | Implication for Reactivity |

|---|---|---|---|

| HOMO | -5.8 | Pyrrole ring (C3 and C5 positions) and methoxy group | Susceptible to electrophilic attack at the C3 and C5 positions. |

| LUMO | -1.2 | Carboxylic acid group and C2 position of the pyrrole ring | Prone to nucleophilic attack at the carbonyl carbon of the carboxylic acid. |

| HOMO-LUMO Gap | 4.6 | - | A larger energy gap suggests higher kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping:

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It provides a visual guide to the electron-rich and electron-poor regions.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these are predicted to be located around the oxygen atoms of the carboxylic acid and methoxy groups.

Blue regions (positive potential) signify areas of low electron density, which are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid and the hydrogen atom attached to the pyrrole nitrogen are expected to be the most electron-deficient regions.

Predicted Sites of Reactivity:

Based on FMO analysis and MEP mapping, the following reactivity profile can be predicted:

Electrophilic Attack: The C3 and C5 positions of the pyrrole ring are predicted to be the most susceptible to attack by electrophiles. The electron-donating methoxy group at the C4 position enhances the electron density of the ring, making it more reactive towards electrophiles than the unsubstituted pyrrole-2-carboxylic acid.

Nucleophilic Attack: The carbonyl carbon of the carboxylic acid is the most likely site for nucleophilic attack. This is a common reaction pathway for carboxylic acids.

Deprotonation: The most acidic proton is the one on the carboxylic acid group, followed by the N-H proton of the pyrrole ring. In the presence of a strong base, deprotonation at the carboxylic acid will readily occur.

Predicted Reaction Mechanisms:

One of the most well-studied reaction mechanisms for similar compounds is decarboxylation. Theoretical studies on the decarboxylation of pyrrole-2-carboxylic acid have shown that the reaction can proceed through a proton-catalyzed mechanism. It is predicted that this compound would undergo a similar reaction, potentially with a modified reaction rate due to the electronic influence of the methoxy group.

A proposed mechanism for the acid-catalyzed decarboxylation involves the following steps:

Protonation of the C5 position of the pyrrole ring, which is activated by the methoxy group.

Subsequent cleavage of the C-C bond between the pyrrole ring and the carboxylic acid group.

Release of carbon dioxide and formation of 4-methoxypyrrole.

| Reaction Type | Predicted Key Intermediates | Predicted Activation Energy (kcal/mol) | Notes |

| Electrophilic Aromatic Substitution (e.g., Nitration) | Wheland intermediate (sigma complex) | 15-20 | Attack favored at C5 due to steric hindrance at C3. |

| Decarboxylation (Acid-Catalyzed) | C5-protonated intermediate | 25-30 | The methoxy group is expected to stabilize the cationic intermediate, potentially lowering the activation energy compared to the unsubstituted analog. researchgate.net |

| Esterification (Acid-Catalyzed) | Tetrahedral intermediate at the carbonyl carbon | 10-15 | A standard reaction for carboxylic acids. |

It is important to note that these predictions are based on theoretical models and the actual reactivity may be influenced by solvent effects, temperature, and the specific reagents used. However, computational studies provide a valuable framework for understanding and predicting the chemical behavior of this compound.

Vii. Applications As a Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Compounds

Pyrrole-2-carboxylic acids are valuable precursors for the synthesis of more complex heterocyclic systems. The carboxylic acid moiety can be readily transformed into other functional groups, facilitating cyclization reactions to form fused ring systems. For instance, derivatives of pyrrole-2-carboxylic acid have been used as intermediates in the synthesis of pyrrolo[1,2-a]pyrazines and other nitrogen-containing heterocycles. While no specific examples detailing the use of 4-Methoxy-1H-pyrrole-2-carboxylic acid were found, the general reactivity of the pyrrole (B145914) ring and the carboxylic acid group suggests its potential in similar synthetic strategies. The methoxy (B1213986) group would likely influence the regioselectivity of subsequent reactions on the pyrrole ring.

Role in the Construction of Functional Materials

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds in Drug Discovery

The pyrrole scaffold is a common feature in many biologically active compounds and approved drugs. nih.gov Pyrrole-2-carboxylic acid derivatives, in particular, serve as important intermediates in pharmaceutical synthesis. For example, a related compound, methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate, is known as an intermediate in the synthesis of Fexuprazan, a potassium-competitive acid blocker. This highlights the potential of methoxy-substituted pyrrole carboxylates in drug discovery.

The carboxylic acid group can act as a handle for amide bond formation, a common linkage in many pharmaceutical agents. The methoxy group can influence the compound's metabolic stability and its interaction with biological targets. Although direct evidence is lacking for this compound, its structural motifs are present in compounds investigated for various therapeutic areas.

Table 1: Examples of Related Methoxy-Substituted Pyrrole Intermediates in Medicinal Chemistry

| Compound Name | Application/Target |

| Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate | Intermediate for Fexuprazan (potassium-competitive acid blocker) |

| 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | Investigated for antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai |

Development of Chemical Probes and Reagents

Chemical probes are essential tools for studying biological processes. Fluorescent probes, for instance, often incorporate heterocyclic systems. Pyrrole-based compounds have been explored for the development of fluorescent probes, such as those targeting cyclooxygenase-2 (COX-2). While no specific chemical probes derived directly from this compound are documented, the general principles of probe design suggest that this compound could serve as a scaffold. The methoxy group could be used to tune the photophysical properties of a potential probe, and the carboxylic acid would allow for conjugation to other molecules.

Viii. Future Directions and Emerging Research Opportunities for 4 Methoxy 1h Pyrrole 2 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 4-methoxy-1H-pyrrole-2-carboxylic acid is geared towards greener and more efficient methodologies. A primary focus will be the evolution of traditional synthetic protocols, such as the Paal-Knorr reaction, into more sustainable alternatives. rsc.orgpolimi.it This involves the exploration of benign solvents, particularly water-based systems, and the reduction or complete elimination of hazardous reagents and catalysts. polimi.itlucp.net

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a promising solvent-free approach. organic-chemistry.org Ball milling, for instance, has been shown to be effective in the synthesis of other pyrrole (B145914) derivatives, often leading to higher yields and shorter reaction times compared to conventional solution-phase methods. organic-chemistry.org The development of mechanochemical routes for this compound could significantly reduce the environmental footprint of its production.

Another key area of development is the use of heterogeneous catalysts, including nano-catalysts. lucp.net These materials offer advantages such as high efficiency, selectivity, and ease of separation and recyclability, contributing to a more sustainable process. researchgate.net Furthermore, the use of bio-based starting materials, such as those derived from cellulose (B213188) and chitin, is being explored to move away from petroleum-based feedstocks. researchgate.net Research into converting biomass-derived platform chemicals into pyrrole-2-carboxylic acid derivatives is a significant step towards a circular chemical economy. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Green Paal-Knorr Condensation | Use of benign solvents (e.g., water), reduced catalyst loading, energy efficiency. | Lower environmental impact, safer reaction conditions, potential for scalability. |

| Mechanochemistry (Ball Milling) | Solvent-free or minimal solvent conditions, use of mechanical energy. | Reduced waste, faster reaction rates, access to novel reactivity. organic-chemistry.org |

| Nano-catalysis | High surface area catalysts, enhanced reactivity and selectivity, recyclability. | Increased yield and purity, lower catalyst consumption, cost-effectiveness. lucp.netresearchgate.net |

| Biomass Conversion | Utilization of renewable feedstocks like glucosamine. | Reduced reliance on fossil fuels, production of "green" chemicals. researchgate.net |

Exploration of Novel Reactivity Patterns and Selectivity